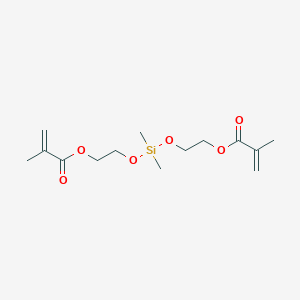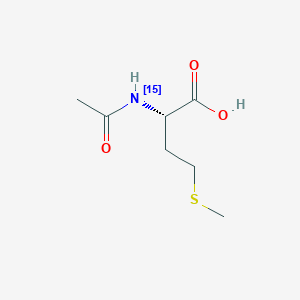
Bis(butylcyclopentadienyl)tungsten(IV) dichloride, 97%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicloruro de bis(butilciclopentadienil)tungsteno(IV), 97%, es un compuesto químico con la fórmula molecular C18H26Cl2W. Es un compuesto organometálico a base de tungsteno que presenta dos ligandos butilciclopentadienilo y dos ligandos cloruro. Este compuesto es conocido por sus aplicaciones en varios campos, incluida la catálisis y la ciencia de los materiales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del dicloruro de bis(butilciclopentadienil)tungsteno(IV) generalmente implica la reacción del hexacloruro de tungsteno (WCl6) con butilciclopentadieno en presencia de un agente reductor. La reacción se lleva a cabo bajo una atmósfera inerte para evitar la oxidación. El esquema general de reacción es el siguiente:
WCl6+2C9H13→(C9H13)2WCl2+4HCl
Métodos de producción industrial
Los métodos de producción industrial para el dicloruro de bis(butilciclopentadienil)tungsteno(IV) son similares a la síntesis de laboratorio pero se amplían para acomodar cantidades más grandes. El proceso implica un control cuidadoso de las condiciones de reacción, como la temperatura y la presión, para garantizar un alto rendimiento y pureza del producto.
Análisis De Reacciones Químicas
Tipos de reacciones
El dicloruro de bis(butilciclopentadienil)tungsteno(IV) experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar compuestos de tungsteno de estado de oxidación superior.
Reducción: Se puede reducir para formar compuestos de tungsteno de estado de oxidación inferior.
Sustitución: Los ligandos cloruro se pueden sustituir por otros ligandos, como grupos alquilo o arilo.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el oxígeno o el peróxido de hidrógeno para la oxidación, y agentes reductores como el hidruro de aluminio y litio para la reducción. Las reacciones de sustitución a menudo requieren la presencia de un nucleófilo adecuado y un catalizador.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir compuestos de tungsteno (VI), mientras que la reducción puede producir compuestos de tungsteno (II).
Aplicaciones Científicas De Investigación
El dicloruro de bis(butilciclopentadienil)tungsteno(IV) tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Catálisis: Se utiliza como catalizador en varias reacciones orgánicas, como la metátesis de olefinas y las reacciones de polimerización.
Ciencia de materiales: El compuesto se utiliza en la síntesis de materiales avanzados, incluidas películas delgadas y nanomateriales.
Biología y medicina:
Industria: Se utiliza en la producción de productos químicos especiales y como precursor de otros compuestos a base de tungsteno.
Mecanismo De Acción
El mecanismo por el cual el dicloruro de bis(butilciclopentadienil)tungsteno(IV) ejerce sus efectos se debe principalmente a su capacidad para coordinarse con otras moléculas y facilitar reacciones químicas. Los ligandos butilciclopentadienilo proporcionan estabilidad al centro de tungsteno, permitiéndole participar en varios ciclos catalíticos. Los ligandos cloruro se pueden sustituir fácilmente, lo que permite que el compuesto actúe como un catalizador versátil en diferentes transformaciones químicas.
Comparación Con Compuestos Similares
Compuestos similares
- Dicloruro de bis(ciclopentadienil)tungsteno(IV)
- Dicloruro de bis(isopropilciclopentadienil)tungsteno(IV)
- Dicloruro de bis(ciclopentadienil)circonio(IV)
Singularidad
El dicloruro de bis(butilciclopentadienil)tungsteno(IV) es único debido a la presencia de grupos butilo en los ligandos ciclopentadienilo, que pueden influir en su reactividad y estabilidad. Esta característica estructural lo distingue de otros compuestos similares y puede conducir a diferentes propiedades catalíticas y aplicaciones.
Propiedades
Fórmula molecular |
C18H26Cl2W |
|---|---|
Peso molecular |
497.1 g/mol |
InChI |
InChI=1S/2C9H13.2ClH.W/c2*1-2-3-6-9-7-4-5-8-9;;;/h2*4-5,7-8H,2-3,6H2,1H3;2*1H;/q;;;;+2/p-2 |
Clave InChI |
UQKICGNQFKTSSH-UHFFFAOYSA-L |
SMILES canónico |
CCCC[C]1[CH][CH][CH][CH]1.CCCC[C]1[CH][CH][CH][CH]1.Cl[W]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![cyclo[DL-Ala-DL-xiIle-DL-Leu-DL-Trp-DL-Glu]](/img/structure/B12060448.png)
![2,6-diphenylthieno[2,3-f][1]benzothiole](/img/structure/B12060454.png)


